Cyclopropylboronic acid
Overview
Description
Cyclopropylboronic Acid is an organoboronic acid commonly used in highly efficient Suzuki coupling reactions . It is a biochemical reagent that can be used as a biological material or organic compound for life science-related research .
Synthesis Analysis
The primary method for the synthesis of cyclopropylboronic acids involves cyclopropanation of vinyl boronic acids derived from hydroboration of alkynes . A novel process for synthesizing cyclopropylboronic acid involves the synthesis of cyclopropyl-lithium and the synthesis of the cyclopropyl-boronic acid .Molecular Structure Analysis
The molecular formula of Cyclopropylboronic acid is C3H7BO2 . Its molecular weight is 85.90 g/mol . The InChIKey of Cyclopropylboronic acid is WLVKDFJTYKELLQ-UHFFFAOYSA-N .Chemical Reactions Analysis
Cyclopropylboronic Acid undergoes efficient Suzuki-type coupling reactions with a range of aryl and heteroarylbromides . The unique bonding and structural properties of cyclopropane render it more easily functionalized in transition-metal-catalysed cross-couplings .Physical And Chemical Properties Analysis
Cyclopropylboronic acid has a molecular weight of 85.90 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . Its rotatable bond count is 1 . The topological polar surface area is 40.5 Ų . The heavy atom count is 6 .Scientific Research Applications
Synthesis Methods and Stereochemistry
- Cyclopropylboronic acid esters can be synthesized with high stereoselectivity by cycloaddition of carbenes to 1-alkenylboronic acid esters, using methods such as the Simmons-Smith reaction or diazomethane/palladium(II) acetate (Fontani, Carboni, Vaultier, & Maas, 1991).
- A general method for the stereocontrolled synthesis of cyclopropanes involves the direct hydroboration of alkynes using chiral 1,3,2-dioxaborolane, yielding enantiomerically pure cyclopropylboronic esters (Luithle & Pietruszka, 1999).
Catalytic Applications
- Cyclopropylboronic acids can be used in palladium-catalyzed cross-coupling reactions to prepare optically active cyclopropanes, retaining the chiral carbon atom's absolute configuration with good yields and enantiomeric excesses (Zhou, Deng, Xia, & Tang, 1998).
- Rhodium-catalyzed asymmetric addition of cyclopropylboronic acids to electron-deficient alkenes results in high yields of 1,4-addition products with high enantioselectivity (Takechi & Nishimura, 2015).
Functionalization and Derivative Synthesis
- Copper-mediated coupling reactions of cyclopropylboronic acid with indoles and cyclic amides are efficient, maintaining various functional groups intact during the reaction (Tsuritani et al., 2008).
- Enantiomerically pure cyclopropylamines, key intermediates in organic synthesis, can be synthesized from cyclopropylboronic esters using trifluoroborates as intermediates (Pietruszka & Solduga, 2009).
Novel Reactions and Synthesis Techniques
- A novel approach involves copper-catalyzed diastereo- and enantioselective desymmetrization of cyclopropenes to produce nonracemic cyclopropylboronates, useful for synthesizing functionalized cyclopropanes (Parra et al., 2014).
- The Suzuki reactions with cyclopropylboronic acids enable the synthesis of trans-2-(trifluoromethyl)cyclopropanes, confirming the trans-stereochemistry around the cyclopropyl ring (Duncton & Singh, 2013).
Enantioselective Synthesis
- Catalytic enantioselective hydroboration of cyclopropenes produces 2,2-disubstituted cyclopropyl boronates with high diastereo- and enantioselectivity, demonstrating the effectiveness of ester and alkoxymethyl substituents as directing groups (Rubina, Rubin, & Gevorgyan, 2003).
Safety And Hazards
Cyclopropylboronic acid should be handled with care. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
Cyclopropylboronic Acid is increasingly relevant to the pharmaceutical industry, as they can serve as sp3 -rich bioisosteres for phenyl rings and provide favorable pharmacokinetic properties . The advent of transition-metal catalysis has enabled the installation of functionalized cyclopropanes using cross-coupling reactions . The global Cyclopropylboronic Acid market is projected to reach US$ million in 2029, increasing from US$ million in 2022, with the CAGR of % during the period of 2023 to 2029 .
properties
IUPAC Name |
cyclopropylboronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7BO2/c5-4(6)3-1-2-3/h3,5-6H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLVKDFJTYKELLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1CC1)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00375402 | |
Record name | Cyclopropylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00375402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropylboronic acid | |
CAS RN |
411235-57-9 | |
Record name | Cyclopropylboronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=411235-57-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopropylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00375402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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